molecular formula C8H6ClNO3 B1626586 2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester CAS No. 81335-71-9

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester

Cat. No.: B1626586
CAS No.: 81335-71-9
M. Wt: 199.59 g/mol
InChI Key: SFJLLRQHABICFH-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester is an organic compound with the chemical formula C7H6ClNO2. It is a derivative of pyridinecarboxylic acid, where the carboxyl group is esterified with methanol and the 3-position of the pyridine ring is substituted with a chlorocarbonyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester typically involves the chlorination of 2-pyridinecarboxylic acid followed by esterification. The reaction conditions often require the use of thionyl chloride (SOCl2) for chlorination and methanol for esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyridine Derivatives: Formed from substitution reactions.

    2-Pyridinecarboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester involves its interaction with nucleophiles, leading to substitution reactions. The chlorocarbonyl group is highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): A monocarboxylic derivative of pyridine.

    Nicotinic Acid (3-Pyridinecarboxylic Acid):

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer of pyridinecarboxylic acid.

Uniqueness

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester is unique due to its chlorocarbonyl group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with other pyridinecarboxylic acid derivatives .

Properties

IUPAC Name

methyl 3-carbonochloridoylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLLRQHABICFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531184
Record name Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81335-71-9
Record name Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

Pyridine-2,3-dicarboxylic acid 2-methyl ester (500 mg, 2.76 mmol) was dissolved in thionyl chloride (8.21 g, 68 mmol) and heated to reflux for 4 h. Excess thionyl chloride was removed under vacuum. The obtained crude product (620 mg, assumed purity 60%, 68% yield) was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

A mixture of 2-methoxycarbonylnicotinic acid (4.0 g) and thionyl chloride (30 ml) is heated under reflux until homogeneous. The remaining thionyl chloride is distilled off in vacuo to give 2-methoxycarbonylnicotinoyl chloride.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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